molecular formula C11H17ClN2 B8256108 1-Phenylpiperidin-3-amine;hydrochloride

1-Phenylpiperidin-3-amine;hydrochloride

Cat. No.: B8256108
M. Wt: 212.72 g/mol
InChI Key: LHUZZZGAUXTRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpiperidin-3-amine;hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Investigation

  • X-ray Diffraction Analysis : N-phenylpiperidine, a derivative of 1-Phenylpiperidin-3-amine hydrochloride, has been structurally analyzed using X-ray diffraction. This study provided insights into the molecular mechanics and peculiar stoichiometry of its hydrochloride form, revealing significant details like the quasi-planarity of the nitrogen atom and its attached carbons, and the flattened nature of the isopropyl group (Giumanini et al., 1994).

Synthesis and Chemical Properties

  • New Synthesis Techniques : Research has been conducted on new synthesis methods for derivatives of 1-Phenylpiperidin-3-amine hydrochloride, such as SKF 89976A, demonstrating innovative approaches in chemical synthesis (Chang et al., 2006).
  • Phase-Transfer Catalysis : The compound's use in phase-transfer catalysis has been explored, particularly in the synthesis of N-substituted-4-cyano-4-phenylpiperidines, showcasing its utility in organic synthesis (Thompson & Reeves, 1983).
  • Analgesic Activity Research : Studies have been conducted on derivatives of 1-Phenylpiperidin-3-amine hydrochloride to explore their potential anti-inflammatory and analgesic properties, indicating its relevance in medicinal chemistry (Hicks et al., 1979).

Application in Drug Discovery

  • Antineoplastic Agents : Research into the synthesis and biological evaluation of derivatives of 1-Phenylpiperidin-3-amine hydrochloride has shown potential applications in cancer treatment. For instance, specific derivatives demonstrated significant activity against a panel of human and animal cancer cell lines (Pettit et al., 2003).

Analytical and Spectroscopic Applications

  • Chemical Shifts in Amines : The compound has been utilized in studies aimed at understanding the effects of the amino group on chemical shifts in amines, contributing to advances in NMR spectroscopy and analytical chemistry (Basso et al., 2007).

Properties

IUPAC Name

1-phenylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUZZZGAUXTRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.